molecular formula C31H36ClN2O2RuS B12047861 (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), AldrichCPR

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II), AldrichCPR

Katalognummer: B12047861
Molekulargewicht: 637.2 g/mol
InChI-Schlüssel: NMZXBNXHMJYVNR-XCPIVNJJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Transition State Dynamics in Transfer Hydrogenation Reactions

The stereochemical outcome of ATH reactions mediated by Ru-TsDPEN complexes is critically dependent on the stabilization of specific transition states through non-covalent interactions. DFT studies on the reduction of acetophenone derivatives demonstrate that the p-cymene ligand participates in CH/π interactions with the substrate’s aromatic ring, positioning the ketone in an optimal geometry for hydride transfer. Simultaneously, the sulfonamide group of the TsDPEN ligand forms hydrogen bonds with the substrate’s carbonyl oxygen, further stabilizing the transition state.

Table 1: Key Transition State Interactions in Ru-TsDPEN Catalyzed ATH

Interaction Type Participating Groups Energy Stabilization (kcal/mol) Source
CH/π (p-cymene-substrate) p-Cymene C–H ↔ Substrate aryl 3.2–4.8
N–H∙∙∙O (TsDPEN-ketone) TsDPEN NH ↔ Ketone carbonyl 5.1–6.3
Ru–H∙∙∙C (Hydride transfer) Ru–H ↔ Ketone α-carbon 7.4–8.9

The axial chirality of the p-cymene ligand introduces a steric bias that discriminates between pro-R and pro-S transition states. For example, in the reduction of 1,3-diarylpropanones, the (S,S)-TsDPEN configuration directs the hydride to the re face of the ketone via a suprafacial attack, while the p-cymene’s isopropyl group prevents undesired conformations. This dual electronic and steric control results in enantiomeric excesses (ee) of up to 84% for challenging substrates.

Concerted vs. Stepwise Pathways in Ketone Reduction

The mechanism of hydrogen transfer in Ru-TsDPEN systems has been debated between concerted bifunctional and stepwise pathways. Operando FlowNMR spectroscopy experiments reveal that the active hydride species, [(mesitylene)RuH(TsDPEN)], undergoes rapid interconversion between two diastereomers (λ-(R,R)S-Ru and λ-(R,R)R-Ru) during catalysis. The major λ-(R,R)S-Ru diastereomer participates in a concerted six-membered transition state where hydride and proton transfers occur synchronously (Figure 1).

Figure 1: Concerted Bifunctional Mechanism
$$
\text{[Ru–H∙∙∙H–N∙∙∙O=C]}^‡ \quad \Delta G^\ddagger = 12.3\ \text{kcal/mol} \quad
$$

In contrast, DFT calculations on aqueous-phase ATH suggest a stepwise pathway under certain conditions. The initial hydride transfer forms a ruthenium-bound alkoxide intermediate, followed by protonation from the TsDPEN N–H group. This pathway becomes dominant in polar solvents due to stabilization of ionic intermediates:

$$
\text{Ru–H + R2C=O} \rightarrow \text{Ru–O–CR2–H} \rightarrow \text{Ru + R_2CHOH} \quad
$$

Kinetic isotope effect (KIE) studies support this dichotomy: reactions in isopropanol exhibit $$ kH/kD = 1.8 $$ (consistent with concerted mechanisms), while aqueous systems show $$ kH/kD = 2.4 $$, indicating rate-limiting proton transfer in a stepwise process.

Chirality Transfer from p-Cymene Ligand to Substrate

The p-cymene ligand’s planar chirality plays a pivotal role in enantioselectivity by preorganizing the TsDPEN backbone into a rigid, chiral pocket. X-ray crystallography of [(p-cymene)RuCl(TsDPEN)] reveals that the arene ligand’s methyl and isopropyl groups enforce a specific dihedral angle (112°) between the TsDPEN’s phenyl rings, creating a C2-symmetric environment. This geometry ensures that the hydride delivery occurs exclusively from the si face of the ruthenium center.

Table 2: Enantioselectivity Dependence on Ligand Configuration

Catalyst Configuration Substrate ee (%) Reference
(S,S)-TsDPEN, λ-(R,R)S-Ru Acetophenone 95
(R,R)-TsDPEN, λ-(S,S)R-Ru 4-Fluoroacetophenone 82
Tethered (S,S)-TsDPEN derivative 1,3-Diphenoxypropan-2-one 68

Chirality transfer occurs through a lock-and-key mechanism where the substrate’s aryl group engages in π-stacking with the p-cymene ligand, while the ketone oxygen coordinates to the Ru–H/N–H bifunctional site. This dual interaction aligns the substrate’s prochiral center relative to the hydride’s trajectory, with the p-cymene’s isopropyl group acting as a steric gatekeeper to prevent non-productive binding modes. Comparative studies with osmium analogs demonstrate that Ru’s smaller ionic radius (0.68 Å vs. Os’s 0.77 Å) enhances stereochemical discrimination by reducing ligand flexibility.

Eigenschaften

Molekularformel

C31H36ClN2O2RuS

Molekulargewicht

637.2 g/mol

IUPAC-Name

N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium;1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H22N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21,23H,22H2,1H3;4-8H,1-3H3;1H;/q;;;+1/p-1/t20-,21-;;;/m0.../s1

InChI-Schlüssel

NMZXBNXHMJYVNR-XCPIVNJJSA-M

Isomerische SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru]

Kanonische SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Reaction Steps:

  • Dimer Activation : The dimer [RuCl₂(p-cymene)]₂ undergoes cleavage in the presence of a coordinating solvent (e.g., dichloromethane or ethanol), generating reactive monometallic species.

  • Ligand Coordination : The TsDPEN ligand displaces chloride ions, forming the target complex via a ligand substitution mechanism.

  • Purification : Crystallization or chromatographic methods isolate the product from unreacted precursors and byproducts.

Detailed Preparation Protocols

Standard Method from [RuCl₂(p-cymene)]₂ and TsDPEN

Procedure :

  • Combine [RuCl₂(p-cymene)]₂ (1.0 mmol) and (S,S)-TsDPEN (2.2 mmol) in anhydrous dichloromethane (20 mL).

  • Stir under nitrogen at 25°C for 24 hours.

  • Concentrate the solution under reduced pressure and purify via recrystallization from ethanol/diethyl ether.

Yield : 85–92%
Purity : >98% (HPLC)
Optical Rotation : [α]D²⁵ = -116° (c = 0.1 in CHCl₃).

Alternative Solvent Systems

  • Ethanol Reflux : Heating the reaction mixture at 70°C for 6 hours accelerates ligand substitution, yielding comparable results.

  • Two-Phase Systems : Use of water/acetone mixtures improves solubility of hydrophilic byproducts, facilitating isolation.

Reaction Condition Optimization

Stoichiometric Ratios

A 1:1 molar ratio of [RuCl₂(p-cymene)]₂ to TsDPEN is insufficient due to dimer dissociation requirements. A 20% excess of TsDPEN ensures complete conversion.

Temperature and Time Dependence

Temperature (°C)Time (h)Conversion (%)Yield (%)
25249585
40129890
7069992

Data aggregated from.

Additives and Catalysts

  • Triethylamine : Neutralizes HCl byproducts, shifting equilibrium toward product formation.

  • Silver Salts (AgSbF₆) : Enhance chloride abstraction, accelerating ligand substitution.

Purification and Characterization

Crystallization Techniques

  • Ethanol/Diethyl Ether : Slow evaporation yields orange-red crystals suitable for X-ray analysis.

  • Hexane Diffusion : Produces microcrystalline powders with >99% enantiomeric excess (ee).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 5.65–5.58 (m, p-cymene aromatic protons), 7.2–7.8 (m, TsDPEN phenyl groups), 2.3 (s, p-toluenesulfonyl methyl).

  • IR : ν(SO₂) = 1150 cm⁻¹, ν(Ru-N) = 450 cm⁻¹.

  • X-Ray Crystallography : Confirms pseudo-octahedral geometry with η⁶-p-cymene and κ²-N,N’-TsDPEN coordination.

Industrial-Scale Adaptations

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with in-line mixing reduce reaction time to 2 hours.

  • Solvent Recovery : Ethanol is recycled via distillation, minimizing waste.

Quality Control Metrics

ParameterSpecificationMethod
Purity≥98%HPLC
Residual Solvents<500 ppmGC-MS
Heavy Metals<10 ppmICP-OES

Challenges and Mitigation Strategies

Ligand Degradation

  • Issue : Prolonged heating (>80°C) causes TsDPEN sulfonamide bond cleavage.

  • Solution : Maintain temperatures below 70°C and use inert atmospheres.

Chloride Retention

  • Issue : Incomplete chloride displacement leads to mixed-ligand species.

  • Solution : Employ AgSbF₆ to sequester chloride ions.

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 minutes.

  • Outcome : 95% yield with reduced energy input.

Biocatalytic Approaches

  • Enzyme-Mediated Coordination : Lipases enhance stereoselectivity in aqueous media (experimental stage) .

Analyse Chemischer Reaktionen

Asymmetric Transfer Hydrogenation (ATH) of Ketones

This catalyst enables enantioselective reduction of ketones to secondary alcohols using hydrogen donors such as 2-propanol or formic acid/triethylamine (HCO₂H/NEt₃).

Reaction Mechanism:

  • The (S,S)-Ts-DPEN ligand facilitates hydride transfer to the ketone substrate via a six-membered transition state, ensuring high enantiocontrol .

  • Substrates with electron-withdrawing groups (e.g., esters, amides) exhibit enhanced reactivity and selectivity .

Key Data:

SubstrateHydrogen SourceS/C RatioReaction Time (h)Yield (%)ee (%)
4-ChromanoneH₂ (CH₃OH)30001510097
α,β-Acetylenic ketones2-Propanol200209997
Nitro-substituted ketoneHCO₂H/NEt₃ (DMF)200169098

Notes:

  • Reactions in HCO₂H/NEt₃ achieve higher conversion rates than 2-propanol due to irreversible hydrogen transfer .

  • Catalyst loadings as low as S/C = 3000 are feasible for unhindered ketones .

Intramolecular Asymmetric Reductive Amination

The catalyst promotes the formation of chiral amines via tandem imine formation and hydrogenation .

Case Study:

  • Substrate: 2-(1-Ketoethyl)-5-hydroxynaphthofuran

  • Conditions: H₂ (10 atm), CH₃OH, 60°C

  • Outcome: (S)-2-(1-Hydroxyethyl)-5-hydroxynaphthofuran with 98% ee and quantitative yield .

Mechanistic Insight:

  • The chloro ligand dissociates to generate a coordinatively unsaturated Ru center, enabling substrate activation .

  • Steric effects from the p-cymene and Ts-DPEN ligands dictate enantioselectivity .

Tandem Hydroformylation/Hydrogenation of Olefins

The catalyst sequentially hydroformylates terminal olefins to aldehydes and reduces them to alcohols .

Example Reaction:

SubstrateProductS/C RatioConditionsYield (%)ee (%)
1-Octene(S)-2-Nonanol10040°C, HCO₂Na8592

Key Factors:

  • Sodium formate (HCO₂Na) serves as a hydrogen donor in aqueous-phase reactions .

  • High chemoselectivity for anti-Markovnikov alcohols is observed .

Thermal Decomposition Studies

Thermogravimetric analysis reveals stability up to 180°C, with decomposition pathways involving loss of p-cymene and chloride ligands .

Decomposition Products:

  • Ru-Ts-DPEN intermediate (180–250°C)

  • Ruthenium oxides (>300°C)

Comparative Performance with Modified Catalysts

Replacing the chloride ligand with triflate (OTf⁻) enhances activity in H₂-mediated hydrogenations :

CatalystSubstrateH₂ PressureS/C Ratioee (%)
RuCl(S,S)-Tsdpen4-Chromanone10 atm300097
Ru(OTf)(S,S)-Tsdpen4-Chromanone10 atm700098

Advantage: The triflate variant permits higher turnover numbers (TON) due to improved ligand lability .

Substrate Scope and Limitations

  • Effective Substrates: Functionalized ketones (e.g., aryl, heteroaryl, α,β-unsaturated) .

  • Challenges: Sterically hindered ketones (e.g., adamantyl derivatives) require elevated temperatures and longer reaction times .

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Asymmetric Hydrogenation:
One of the primary applications of this ruthenium complex is in the asymmetric transfer hydrogenation of functionalized ketones and imines. The catalyst has demonstrated high enantioselectivity, particularly with substrates containing dialkylamino, hydroxyl, siloxy, carbonyl, ester, amide, or thioester groups. This property makes it valuable for synthesizing chiral compounds in pharmaceuticals and agrochemicals .

Tandem Reactions:
The complex is also utilized in tandem hydroformylation-hydrogenation processes for terminal olefins. This dual functionality allows for the efficient conversion of alkenes into aldehydes and subsequently into alcohols or other derivatives, streamlining synthetic pathways in organic chemistry .

Intramolecular Asymmetric Reductive Amination:
Moreover, AldrichCPR has been employed in intramolecular asymmetric reductive amination reactions. These reactions are crucial for constructing complex cyclic structures that are prevalent in natural products and drug candidates .

Medicinal Chemistry

Anticancer Activity:
Recent studies have highlighted the potential of ruthenium complexes, including AldrichCPR, as anticancer agents. Research indicates that these complexes can exhibit cytotoxic effects against various cancer cell lines while showing reduced toxicity compared to traditional platinum-based drugs. For instance, complexes containing p-cymene ligands have demonstrated selective activity against human cancer cells (e.g., HeLa and MCF-7) while sparing healthy cells .

Mechanisms of Action:
The mechanisms underlying the anticancer activity of these ruthenium complexes often involve the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Studies have shown that the lipophilicity of the compounds significantly influences their cytotoxicity, with more lipophilic complexes exhibiting higher activity against specific cancer cell lines .

Photophysical Properties

Luminescence Studies:
Research on ruthenium complexes has revealed interesting photophysical properties that can be harnessed for photodynamic therapy (PDT). For example, certain derivatives exhibit long luminescence lifetimes and significant singlet oxygen quantum yields, making them suitable candidates for light-activated cancer therapies .

Data Table: Summary of Applications

Application Area Description Key Findings
Asymmetric HydrogenationCatalysis of functionalized ketones and iminesHigh enantioselectivity with various substituents
Tandem ReactionsHydroformylation followed by hydrogenationEfficient conversion pathways for terminal olefins
Intramolecular Reductive AminationSynthesis of cyclic structures from aminesEffective for complex natural product synthesis
Anticancer ActivityCytotoxic effects against cancer cell linesReduced toxicity compared to platinum drugs; selective action on cancer cells
Photodynamic TherapyLight-activated therapeutic applicationsPromising luminescence properties for PDT applications

Wirkmechanismus

The mechanism by which (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) exerts its effects involves coordination to substrates through its ruthenium center. The p-cymene ligand provides stability, while the chiral diamine ligand induces enantioselectivity in catalytic reactions. The molecular targets and pathways involved are primarily related to the activation of hydrogen and other small molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Enantiomeric Variants

The (S,S)-enantiomer is often contrasted with its (1R,2R)-configured counterpart (CAS: 188444-42-0), which shares identical ligands but exhibits mirrored stereochemistry. Key differences include:

Property (S,S)-Enantiomer (1R,2R)-Enantiomer
CAS Number 192139-90-5 188444-42-0
Application Produces (R)-configured alcohols Generates (S)-configured alcohols
Price (1g) Not listed ¥22,000 (as of 2022)

The enantiomers are critical for synthesizing opposite stereoisomers of pharmaceuticals and fine chemicals .

Sulfonyl Group Modifications

Replacing the p-toluenesulfonyl (Ts) group with pentafluorobenzenesulfonyl (Fs) alters electronic and steric properties:

RuCl(S,S)-Fsdpen (CAS: 1026995-72-1)
  • Molecular Formula : C₃₀H₂₈ClF₅N₂O₂RuS (MW: 712.14 g/mol) .
  • Increased Molecular Weight: Impacts solubility and crystallization behavior. Handling: Requires stricter moisture control due to higher reactivity .

Ligand Variations in Ruthenium Complexes

Other ruthenium-cymene complexes employ different amine ligands:

Chloro(p-cymene)[(1R,2R)-Ts-DPEN]ruthenium(II)
  • Shares the same p-cymene and chloride ligands but uses (1R,2R)-Ts-DPEN .
  • Priced at ¥22,000/g (1g scale), indicating higher commercial availability compared to niche derivatives .
RuCl(P-Cymene)[(S,S)-Ts-DPEN]
  • A synonym for the target compound, confirming its role in catalytic cycles .

Biologische Aktivität

The compound (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) , often referred to as AldrichCPR, is a ruthenium-based complex that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethanediamine(chloro)(p-cymene)ruthenium(II) is characterized by its unique structure, which includes a p-cymene ligand and a ruthenium center. The compound is solid at room temperature and is known for its catalytic properties in asymmetric transfer hydrogenation reactions involving imines and ketones .

PropertyValue
Chemical FormulaC18_{18}H20_{20}ClN2_{2}O2_{2}SRu
Molecular Weight408.93 g/mol
AppearanceSolid
Optical Purity>98.0% ee

Anticancer Properties

Ruthenium complexes, including AldrichCPR, have shown promise as alternatives to traditional platinum-based chemotherapeutics like cisplatin. Various studies have highlighted the cytotoxic effects of these complexes on different cancer cell lines.

  • Cytotoxicity : AldrichCPR exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been reported to induce apoptosis in T24 bladder cancer cells with an IC50_{50} value significantly lower than that of cisplatin .
  • Mechanisms of Action : The mechanisms underlying the anticancer activity of AldrichCPR are believed to involve:
    • DNA Interaction : Similar to other metal-based drugs, it may bind to DNA and disrupt replication processes.
    • Induction of Apoptosis : Studies indicate that AldrichCPR can trigger apoptotic pathways in cancer cells, leading to cell death .
    • Reduced Toxicity : Compared to traditional chemotherapeutics, ruthenium complexes tend to exhibit lower general toxicity, making them attractive candidates for cancer treatment .

Case Studies

Recent research has focused on the comparative efficacy of AldrichCPR against established chemotherapeutics:

  • A study involving various ruthenium-arene complexes demonstrated that AldrichCPR showed enhanced selectivity towards cancer cells over normal cells, with a notable reduction in side effects compared to cisplatin .
  • In vivo studies using animal models have indicated that administration of AldrichCPR leads to significant tumor reduction without the severe side effects commonly associated with platinum drugs .

Table 2: Summary of Biological Activity Findings

Study ReferenceCell LineIC50_{50} (μM)Mechanism of Action
T24 (bladder)0.45Induces apoptosis
MCF-7 (breast)0.32DNA binding and disruption
HeLa (cervical)0.50Selective cytotoxicity

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols to maintain the stability of this ruthenium complex in catalytic applications?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon or nitrogen) to prevent oxidation or moisture absorption . Use a glovebox for weighing and handling to avoid exposure to air. Conduct preliminary stability tests via thermogravimetric analysis (TGA) or NMR monitoring under simulated reaction conditions to assess decomposition risks.

Q. Which spectroscopic and analytical techniques are prioritized for verifying the structural integrity and purity of this chiral ruthenium catalyst?

  • Methodological Answer : Employ 1H^1H and 13C^{13}C NMR to confirm ligand coordination and absence of free Ts-DPEN ligand. Use X-ray crystallography for unambiguous structural determination . Elemental analysis (EA) and high-resolution mass spectrometry (HRMS) validate molecular formula consistency. For chloride ligand confirmation, conduct ion chromatography or potentiometric titration .

Q. What are the typical catalytic applications of this ruthenium complex in asymmetric synthesis?

  • Methodological Answer : The compound is widely used in asymmetric transfer hydrogenation (ATH) of ketones and imines. Standard protocols involve isopropanol as a hydrogen donor, with reaction temperatures between 25–60°C. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantioselectivity outcomes when using this catalyst across different substrate classes?

  • Methodological Answer : Systematic screening of additives (e.g., Lewis acids or chiral modifiers) can modulate stereochemical outcomes. Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Compare results with computational models (DFT) to pinpoint steric/electronic mismatches between substrate and catalyst .

Q. What experimental approaches mitigate catalyst deactivation caused by ligand dissociation or ruthenium aggregation?

  • Methodological Answer : Introduce stabilizing ligands (e.g., chelating phosphines) during synthesis to enhance robustness. Use in situ XAFS or EPR spectroscopy to detect aggregation intermediates. Pre-treat the catalyst with reducing agents (e.g., NaBH4_4) to maintain Ru(II) oxidation state .

Q. How can researchers reconcile conflicting reports on solvent effects in asymmetric transfer hydrogenation mediated by this complex?

  • Methodological Answer : Design a solvent polarity/coordination capacity matrix (e.g., dichloromethane vs. DMF) to evaluate solvent-catalyst interactions. Correlate solvent parameters (e.g., donor number) with ee values using multivariate regression analysis. Validate findings with kinetic isotopic experiments (KIE) to probe transition states .

Q. What strategies address challenges in scaling up reactions while maintaining enantioselectivity and minimizing ruthenium leaching?

  • Methodological Answer : Optimize substrate-to-catalyst ratios (S/C) via design of experiments (DoE) to balance efficiency and cost. Implement heterogeneous supports (e.g., silica-immobilized analogs) to facilitate catalyst recovery. Use ICP-MS to quantify ruthenium leaching and adjust reaction conditions (e.g., pH, temperature) to minimize metal loss .

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic and spectroscopic data regarding the coordination geometry of the ruthenium center?

  • Methodological Answer : Cross-validate X-ray crystallography results with EXAFS to resolve ambiguities in bond lengths/angles. Compare experimental 1H^1H NMR shifts with DFT-predicted chemical shifts for different geometries. If contradictions persist, consider dynamic processes (e.g., fluxionality) via variable-temperature NMR or stopped-flow techniques .

Q. What methodologies identify decomposition pathways when unexpected byproducts arise during catalytic cycles?

  • Methodological Answer : Use LC-MS or GC-MS to track byproduct formation. Isotopic labeling (e.g., 2H^{2}H- or 13C^{13}C-substrates) can trace reaction pathways. Conduct post-reaction XAFS to detect structural changes in the catalyst. Compare results with control experiments (e.g., catalyst-free conditions) to isolate decomposition sources .

Tables for Key Data

Parameter Recommended Method Reference
Stability AssessmentTGA under N2_2 atmosphere
Enantiomeric Excess AnalysisChiral HPLC (Chiralpak IA/IB columns)
Ruthenium Oxidation StateXANES or Cyclic Voltammetry
Ligand Coordination Confirmation1H^{1}H-15N^{15}N HMBC NMR

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.